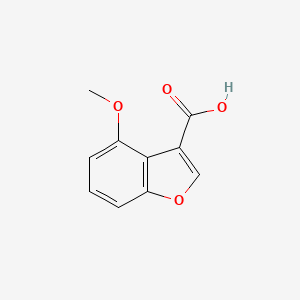

4-Methoxybenzofuran-3-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8O4 |

|---|---|

Molecular Weight |

192.17 g/mol |

IUPAC Name |

4-methoxy-1-benzofuran-3-carboxylic acid |

InChI |

InChI=1S/C10H8O4/c1-13-7-3-2-4-8-9(7)6(5-14-8)10(11)12/h2-5H,1H3,(H,11,12) |

InChI Key |

SCZKVLFLVGCXLK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1C(=CO2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methoxybenzofuran 3 Carboxylic Acid and Analogues

Classical Approaches to Benzofuran (B130515) Ring Formation

Traditional methods for synthesizing the benzofuran core have been foundational in organic chemistry, relying on cyclization, rearrangement, and condensation reactions.

The Perkin rearrangement, first reported by William Henry Perkin in 1870, is a classic method for converting 3-halocoumarins into benzofuran-2-carboxylic acids. nih.govwikipedia.org This reaction typically involves heating a 3-halocoumarin with an alkali hydroxide. The mechanism is understood to begin with a base-catalyzed opening of the lactone ring in the coumarin (B35378). This is followed by an intramolecular nucleophilic attack by the resulting phenoxide ion on the vinyl halide, leading to a ring contraction that forms the benzofuran-2-carboxylic acid product. nih.gov

While this method directly yields the 2-carboxylic acid isomer rather than the 3-carboxylic acid, it is a significant classical route to the benzofuran core. Research has shown that reaction conditions can be optimized. For instance, the use of microwave irradiation has been demonstrated to dramatically reduce reaction times from several hours to mere minutes while maintaining high product yields. nih.gov

Table 1: Comparison of Traditional vs. Microwave-Assisted Perkin Rearrangement

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Traditional (Reflux) | ~3 hours | Quantitative | nih.gov |

| Microwave-Assisted | 5 minutes | Very High | nih.gov |

This table illustrates the significant efficiency gains achieved by using microwave technology for the Perkin rearrangement.

Condensation reactions are another cornerstone of classical benzofuran synthesis. These methods often involve the formation of a key C-C or C-O bond to close the furan (B31954) ring. One such approach is the cyclization of phenacyl phenyl ethers using polyphosphoric acid (PPA) in xylene at elevated temperatures. jocpr.com

The Knoevenagel condensation has also been adapted for benzofuran synthesis. For example, 3-alkenyl benzofurans can be synthesized from 2-hydroxy chalcone (B49325) and various bromo-substituted compounds like phenacyl bromide or ethyl-2-bromo acetate. This process proceeds through an initial alkylation followed by a condensation reaction. researchgate.net Another variation involves the condensation of an enaminoketone with 1,4-benzoquinone, known as the Nenitzescu reaction, to form the benzofuran structure. researchgate.net Furthermore, total syntheses of natural products containing the benzofuran ring have utilized Knoevenagel condensation as a key step to build part of the molecular framework. rsc.org

The intramolecular cyclization of appropriately substituted precursors is one of the most versatile and widely employed strategies for constructing the benzofuran ring. These reactions can be promoted by acids, bases, or heat and involve the formation of the crucial ether linkage (O-C2 bond). rsc.orgmdpi.com

A common approach involves the acid-catalyzed dehydrative cyclization of α-aryloxyketones or related intermediates. rsc.orgacs.org For example, a robust, multi-step, one-pot process for synthesizing 6-hydroxybenzofuran-3-carboxylic acid relies on the dehydrative cyclization of a keto diester intermediate using strong acid. acs.org Similarly, boron tribromide has been used to promote a tandem deprotection-cyclization of 2-methoxyphenylacetones to yield 2-methylbenzofurans. jocpr.com

Base-promoted cyclizations are also effective. A novel method describes the synthesis of substituted benzo[b]furans from o-alkynylphenols using a base like cesium carbonate in DMF. nih.gov This approach is notable for being metal-free, avoiding the expensive or sensitive reagents often required in other methods. nih.gov

Table 2: Examples of Cyclization Reactions for Benzofuran Synthesis

| Precursor Type | Reagent/Condition | Product Type | Reference |

|---|---|---|---|

| Keto diester | Sulfuric Acid | Benzofuran-3-carboxylic acid | acs.org |

| o-Alkynylphenol | Cesium Carbonate (Cs2CO3) | Substituted Benzofuran | nih.gov |

| 2-Methoxyphenylacetone | Boron Tribromide (BBr3) | 2-Methylbenzofuran | jocpr.com |

| 2-Hydroxystilbenes | Iodine(III) Reagents | 2-Arylbenzofurans | mdpi.comorganic-chemistry.org |

This table highlights the diversity of precursors and conditions used in cyclization strategies to form the benzofuran ring.

The synthesis of benzofuran-3-carboxylic acids specifically can be challenging. One classical strategy involves creating a precursor with a carboxyl group or a group that can be converted to one at the C3 position. For instance, in a synthesis of 6-hydroxybenzofuran-3-carboxylic acid, an intermediate diethyl ester (with ester groups at C2 and C3) is formed. The ester at the C2 position is then selectively removed via Krapcho decarboxylation, which involves heating with a salt like sodium chloride in a polar aprotic solvent like DMSO, to yield the desired 3-carboxy-substituted benzofuran. acs.org

Another powerful, though more modern, technique to introduce a carboxylic acid group at a specific position is through lithiation followed by carboxylation. This involves using a strong organolithium base to deprotonate the desired carbon atom, creating a highly reactive organolithium intermediate. This intermediate is then quenched with carbon dioxide (often in the form of dry ice) to form a lithium carboxylate, which upon acidic workup yields the carboxylic acid. While not a "classical" method in the 19th-century sense, this approach has become a standard tool in organic synthesis for the regioselective introduction of carboxyl groups onto aromatic and heteroaromatic rings.

Modern Catalytic Strategies for Benzofuran-3-carboxylic Acid Synthesis

The development of transition-metal catalysis has revolutionized the synthesis of complex heterocyclic compounds, including benzofurans, offering milder conditions, higher efficiency, and greater functional group tolerance.

Palladium catalysis is at the forefront of modern benzofuran synthesis. nih.govacs.org A prominent strategy is the Sonogashira coupling of a terminal alkyne with an o-halophenol, followed by an intramolecular cyclization (annulation) to form the furan ring. nih.govscielo.org.mx This tandem, one-pot process is highly efficient for producing a wide array of substituted benzofurans. acs.org The reaction is typically catalyzed by a combination of a palladium complex (e.g., (PPh₃)₂PdCl₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base. nih.govacs.org

Direct C-H functionalization has emerged as a particularly powerful and atom-economical method. Palladium catalysts can be used to directly couple benzofuran at the C3 position with aryl or heteroaryl bromides, providing a cost-effective and environmentally favorable route to 3-arylbenzofurans with low catalyst loadings. nih.gov Furthermore, using a directing group, such as an 8-aminoquinoline (B160924) (8-AQ) amide attached at the C2 position, allows for highly selective palladium-catalyzed C-H arylation at the adjacent C3 position. mdpi.com

Palladium-catalyzed oxidative annulation between phenols and alkenylcarboxylic acids has also been developed to produce 2,3-disubstituted benzofurans. dntb.gov.ua A patented industrial synthesis for 4-benzofuran-carboxylic acid methyl ester involves an aromatization step of a dihydrobenzofuran precursor, which can be facilitated by palladium-based catalysts. google.com

Table 3: Selected Palladium-Catalyzed Reactions for Benzofuran Synthesis

| Reaction Type | Key Reagents | Product Feature | Reference |

|---|---|---|---|

| Sonogashira Coupling/Cyclization | o-Iodophenol, Terminal Alkyne, Pd(PPh₃)₂Cl₂, CuI | Substituted Benzofurans | nih.govacs.org |

| Direct C-H Arylation | Benzofuran, Aryl Bromide, Pd Catalyst | 3-Arylbenzofurans | nih.gov |

| Directed C-H Arylation | Benzofuran-2-carboxamide, Aryl Iodide, Pd(OAc)₂ | C3-Aryl-benzofuran-2-carboxamides | mdpi.com |

| Oxidative Annulation | Phenol, Alkenylcarboxylic Acid, Pd Catalyst | 2,3-Disubstituted Benzofurans | dntb.gov.ua |

This table summarizes several modern palladium-catalyzed methods, showcasing their versatility in synthesizing diverse benzofuran derivatives.

Chemical Reactivity and Transformation Studies of 4 Methoxybenzofuran 3 Carboxylic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group at the C3 position is a versatile handle for synthetic modifications, enabling the formation of esters, amides, and anhydrides through established chemical protocols.

The conversion of 4-Methoxybenzofuran-3-carboxylic acid to its corresponding esters is readily achieved via Fischer esterification. masterorganicchemistry.comucalgary.ca This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comyoutube.com The reaction proceeds through protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. youtube.comlibretexts.org Subsequent dehydration of the tetrahedral intermediate yields the ester and water. libretexts.orgyoutube.com The equilibrium nature of the Fischer esterification means that using the alcohol as the solvent or removing water as it forms can drive the reaction to completion. ucalgary.calibretexts.org

For instance, the synthesis of methyl 4-methoxybenzofuran-3-carboxylate would involve refluxing the parent acid with methanol (B129727) and a catalytic amount of sulfuric acid. The reactivity of the alcohol follows the order of CH₃OH > primary > secondary > tertiary, primarily due to steric hindrance. ucalgary.ca

Table 1: Representative Conditions for Fischer Esterification

| Reactant | Reagent | Catalyst | Conditions | Product |

|---|---|---|---|---|

| This compound | Methanol (excess) | Conc. H₂SO₄ | Reflux | Methyl 4-methoxybenzofuran-3-carboxylate |

This table presents generalized conditions based on the principles of the Fischer esterification reaction.

Amides of this compound can be synthesized through several routes. The direct thermal condensation with an amine is the most straightforward method, involving heating the carboxylic acid and the amine to drive off water. rsc.orgkhanacademy.org However, this often requires high temperatures. rsc.org

More commonly, amide bond formation is facilitated by activating the carboxylic acid. libretexts.org Coupling reagents such as 1,3-dicyclohexylcarbodiimide (DCC) are effective for this purpose. nih.gov In this method, DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide, alongside the dicyclohexylurea (DCU) byproduct. The addition of a catalyst like 4-(N,N-dimethylamino)pyridine (DMAP) can accelerate the reaction. nih.gov Other modern catalytic systems, including those based on boron or various metals, have also been developed to promote direct amide formation under milder conditions, enhancing the efficiency and atom economy of the process. nih.gov

Table 2: Methods for Amide Synthesis

| Method | Reagents | Conditions | Key Intermediate/Byproduct |

|---|---|---|---|

| Direct Thermal Condensation | Amine (e.g., Benzylamine) | Heat (reflux in toluene) | Water |

| DCC Coupling | Amine, DCC, DMAP (cat.) | Room Temperature, CH₂Cl₂ | O-acylisourea, DCU |

This table summarizes common methodologies for converting carboxylic acids to amides.

Symmetrical anhydrides of this compound can be prepared through the dehydration of two equivalents of the acid. This transformation typically requires a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅), or treatment with a reactive species like an acyl chloride (e.g., acetyl chloride). nih.gov A common laboratory method involves reacting the carboxylic acid with a powerful acylating agent, like oxalyl chloride or thionyl chloride, which first converts the acid to a reactive acyl chloride intermediate. nih.gov This intermediate can then react with a second molecule of the carboxylate salt to furnish the anhydride (B1165640).

Alternatively, mixed anhydrides can be formed. For instance, reaction with an aromatic carboxylic anhydride, such as 4-trifluoromethylbenzoic anhydride (TFBA) in the presence of a Lewis acid catalyst, can generate a mixed anhydride in situ. tcichemicals.com These mixed anhydrides are often used as activated intermediates for subsequent reactions.

Electrophilic Aromatic Substitution on the Benzofuran (B130515) Ring

The benzofuran nucleus of this compound is susceptible to electrophilic aromatic substitution (SEAr). wikipedia.org The outcome of such reactions is dictated by the electronic effects of the substituents already present on the ring: the methoxy (B1213986) group at C4 and the carboxylic acid group at C3.

The regiochemical outcome of electrophilic attack is determined by the combined directing effects of the substituents. masterorganicchemistry.com

4-Methoxy Group (-OCH₃): This is a powerful activating, ortho-, para-directing group. libretexts.orgyoutube.com It donates electron density to the aromatic ring via resonance, stabilizing the cationic intermediate (arenium ion) formed during the substitution. wikipedia.orglibretexts.org The ortho positions relative to the methoxy group are C3 and C5, and the para position is C7. Since C3 is already substituted, the activating effect of the methoxy group strongly directs incoming electrophiles to the C5 and C7 positions.

3-Carboxylic Acid Group (-COOH): This is a deactivating, meta-directing group. numberanalytics.com It withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic and slowing the reaction rate. wikipedia.orgnumberanalytics.com The meta positions relative to the C3 substituent are C5 and C7.

In this case, both the activating and deactivating groups direct incoming electrophiles to the same positions (C5 and C7). The powerful activating nature of the methoxy group generally dominates, suggesting that substitution will occur, albeit under potentially harsher conditions than for a simple methoxy-substituted benzofuran, with a strong preference for the C5 and C7 positions. wikipedia.orgnumberanalytics.com The stability of the arenium ion intermediate is greatest when the positive charge can be delocalized onto the oxygen of the methoxy group, which occurs with attack at the C5 and C7 positions.

Halogenation is a classic example of electrophilic aromatic substitution. For this compound, this reaction is expected to introduce a halogen atom (e.g., Br, Cl) onto the benzene (B151609) portion of the benzofuran ring. Given the directing effects discussed, halogenation would preferentially occur at the C5 or C7 positions.

Studies on related substituted benzofurans confirm that halogenation of the aromatic ring is a feasible transformation. For example, the halogenation of certain methyl benzofuran-3-carboxylate derivatives has been shown to result in substitution at the C4 position, demonstrating that the benzene ring is reactive towards electrophiles like halogens. mdpi.com For this compound, the strong ortho, para-directing ability of the C4-methoxy group makes C5 and C7 the most probable sites of halogenation. The reaction is typically carried out using a halogen (e.g., Br₂) with a Lewis acid catalyst (e.g., FeBr₃) or under conditions suitable for electron-rich aromatic systems. masterorganicchemistry.com

Table 3: Predicted Regioselectivity of Halogenation

| Electrophile | Reagents | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Br⁺ | Br₂ / FeBr₃ | 5-Bromo-4-methoxybenzofuran-3-carboxylic acid | Ortho to activating -OCH₃ group; Meta to deactivating -COOH group |

This table outlines the expected products based on established principles of electrophilic aromatic substitution.

Formylation Reactions

Formylation reactions introduce an aldehyde group (-CHO) onto an aromatic ring and are fundamental transformations in organic synthesis. For electron-rich aromatic systems like benzofurans, several classical methods are applicable. The reactivity of the benzofuran ring in this compound is enhanced by the electron-donating methoxy group, making it a suitable candidate for electrophilic formylation, although the specific position of attack would be influenced by the existing substituents.

Vilsmeier-Haack Reaction: This reaction employs a substituted formamide, such as N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃) to generate an electrophilic chloroiminium ion, known as the Vilsmeier reagent. jk-sci.comchemistrysteps.comwikipedia.org This reagent then attacks the electron-rich benzofuran ring in an electrophilic aromatic substitution. chemistrysteps.comorganic-chemistry.org The resulting iminium ion is subsequently hydrolyzed during workup to yield the aryl aldehyde. jk-sci.comwikipedia.org This method is highly effective for electron-rich heterocycles, with the relative reactivity of five-membered heterocycles being pyrrole (B145914) > furan (B31954) > thiophene. jk-sci.com

Reimer-Tiemann Reaction: This method is characteristic for the ortho-formylation of phenols, utilizing chloroform (B151607) (CHCl₃) and a strong base. wikipedia.org The reaction proceeds through the in-situ generation of dichlorocarbene (B158193) (:CCl₂), a highly reactive electrophile. wikipedia.orgnrochemistry.com The phenoxide ion, formed by deprotonating the phenol, attacks the dichlorocarbene. wikipedia.orgmychemblog.com Subsequent hydrolysis of the dichloromethyl intermediate yields the aldehyde. While typically used for phenols, electron-rich heterocyclic compounds that possess phenolic characteristics can also undergo this reaction. sciencemadness.org Its application to this compound would depend on the relative reactivity of the benzofuran ring versus potential reactions at the methoxy group under harsh basic conditions.

Duff Reaction: The Duff reaction is another method for the ortho-formylation of phenols and other highly activated aromatic rings, using hexamine (hexamethylenetetramine) as the formyl source in an acidic medium like acetic or trifluoroacetic acid. wikipedia.orgresearchgate.net The reaction mechanism involves the formation of an electrophilic iminium ion from protonated hexamine, which then attacks the aromatic ring. wikipedia.org A subsequent intramolecular redox reaction and hydrolysis produce the final aldehyde. wikipedia.org This reaction is noted to work on substrates with sensitive functional groups, such as amides. researchgate.net

Functionalization of the Benzofuran Scaffold

Modern synthetic methods allow for precise modification of the benzofuran core through various metal-mediated and organometallic strategies.

Magnesiation and Sulfoxide (B87167)–Magnesium Exchange

A powerful strategy for the sequential functionalization of the benzofuran ring involves directed magnesiation and sulfoxide-magnesium exchange. This approach allows for the introduction of two different functional groups at the C2 and C3 positions.

The process has been demonstrated on 2-arylsulfinyl benzofurans. rsc.orgresearchgate.net

C2-Magnesiation: Initially, a base like TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidylmagnesium chloride lithium chloride complex) is used to deprotonate the most acidic proton of the benzofuran ring, which is typically at the C2 position. The resulting magnesium-containing intermediate can then react with an electrophile to functionalize the C2 position.

C3-Functionalization via Sulfoxide-Magnesium Exchange: The sulfoxide group, having served its role as a directing group for the initial metallation, then becomes a leaving group. nih.gov Treatment with a different Grignard reagent, such as i-PrMgCl·LiCl, triggers a sulfoxide-magnesium exchange reaction. nih.govnih.gov This replaces the sulfoxide group at the C2 position (or another position if starting with a different isomer) with a magnesium-based functional group, which can then be quenched with a second electrophile to functionalize the C3 position. rsc.orgresearchgate.net This sequential one-pot procedure enables a highly controlled 2,3-difunctionalization of the benzofuran scaffold. rsc.org

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a step- and atom-economical tool for modifying heterocyclic cores. rsc.org Both palladium and rhodium catalysts have been extensively used for the C-H functionalization of benzofurans.

Palladium-Catalyzed Reactions: Palladium catalysis is a prominent method for the direct arylation of benzofurans, typically occurring at the C2 position. mdpi.comresearchgate.net These reactions couple the benzofuran core with various aryl partners. For example, the reaction of benzofurans with triarylantimony difluorides in the presence of a Pd(OAc)₂ catalyst and CuCl₂ as an oxidant produces 2-arylbenzofurans in moderate to high yields. mdpi.com The reaction is sensitive to the electronic nature of the substituents on the arylating agent, with electron-donating groups showing higher reactivity. mdpi.com Other methods utilize aryl iodides under mild, room temperature conditions. acs.org

Table 1: Examples of Palladium-Catalyzed C-H Arylation of Benzofurans

| Arylating Agent | Catalyst System | Conditions | Product Type | Reference |

| Triarylantimony difluorides | 5 mol% Pd(OAc)₂, 2 eq. CuCl₂ | 1,2-DCE, 80 °C | 2-Arylbenzofurans | mdpi.com |

| Aryl iodides | Pd(OAc)₂, Ag₂O, 2-nitrobenzoic acid | Room Temperature | 2-Arylbenzofurans | acs.org |

| Iodobenzenes | Palladium catalyst | Not specified | 2-Substituted benzofurans | rsc.org |

Rhodium-Catalyzed Reactions: Rhodium-catalyzed C-H activation offers high efficiency and regioselectivity, often under mild, redox-neutral conditions. researchgate.netmdpi.com These reactions frequently employ directing groups on the substrate to guide the catalyst to a specific C-H bond. For instance, N-phenoxyacetamides have been used as substrates where the amide group directs the rhodium catalyst to the ortho C-H bond, enabling annulation reactions to build complex fused heterocyclic systems. researchgate.net Rhodium catalysts are particularly effective in constructing sp³-carbon centers on the heterocyclic scaffold. mdpi.com The versatility of rhodium catalysis allows for diverse transformations, including couplings with alkenes, alkynes, and diazo compounds to create a wide array of functionalized benzofuran derivatives. mdpi.comnih.gov

C-O Bond Formation

The formation of new carbon-oxygen bonds on the benzofuran scaffold is crucial for synthesizing derivatives with ether or ester linkages, which are common in natural products. Metal-catalyzed cross-coupling reactions are the premier methods for achieving this transformation. rsc.org

The Buchwald-Hartwig amination protocol can be adapted for C-O bond formation, often using copper or palladium catalysts. researchgate.netrsc.org These reactions typically couple an aryl halide or triflate with an alcohol or phenol. In the context of functionalizing a pre-formed this compound, a halogenated derivative of the benzofuran could be coupled with various alcohols or phenols to generate a library of ether derivatives. The synthesis of the benzofuran ring itself can rely on an intramolecular Buchwald-Hartwig C-O bond formation as a key step. researchgate.net Additionally, arynes, generated in situ, can react with carboxylic acids in a formal C-O insertion process to yield o-hydroxyaryl ketones, which can be precursors to other oxygen-containing heterocycles. nih.gov

Nucleophilic Additions and Substitutions

The carboxylic acid moiety at the C3 position is a key handle for a variety of transformations, primarily through nucleophilic acyl substitution. However, the carboxylic acid itself is generally unreactive toward nucleophiles. bham.ac.uk This is because nucleophiles are typically basic and will deprotonate the acidic proton of the carboxylic acid to form a negatively charged carboxylate anion, which is resistant to further nucleophilic attack due to its electron-rich nature. bham.ac.ukhu.edu.jo

Therefore, to facilitate reactions, the carboxylic acid must first be "activated" by converting it into a more reactive derivative. libretexts.org This is a two-step process:

Activation: The hydroxyl group of the carboxylic acid is replaced with a better leaving group. A common method is the conversion to an acid chloride using thionyl chloride (SOCl₂). libretexts.orgpressbooks.pub

Substitution: The activated derivative then readily reacts with a wide range of nucleophiles via a nucleophilic addition-elimination mechanism. bham.ac.ukmedlifemastery.com The nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. sketchy.com This intermediate then collapses, expelling the leaving group (e.g., chloride) and reforming the carbonyl double bond to yield the final substituted product. bham.ac.uk

This strategy allows this compound to be converted into a variety of other functional groups.

Table 2: Nucleophilic Acyl Substitution Reactions of Activated this compound

| Activated Derivative | Nucleophile (Nu-H) | Product |

| 4-Methoxybenzofuran-3-carbonyl chloride | Alcohol (R'-OH) | Ester (4-Methoxybenzofuran-3-carboxylate) |

| 4-Methoxybenzofuran-3-carbonyl chloride | Amine (R'R''NH) | Amide (N-substituted-4-Methoxybenzofuran-3-carboxamide) |

| 4-Methoxybenzofuran-3-carbonyl chloride | Water (H₂O) | Carboxylic Acid (Reverts to starting material) |

| 4-Methoxybenzofuran-3-carbonyl chloride | Carboxylate (R'COO⁻) | Acid Anhydride |

This sequence of activation followed by substitution is a cornerstone of carboxylic acid chemistry, enabling the synthesis of esters, amides, and other important derivatives from the parent acid. pressbooks.pubsketchy.com

Advanced Spectroscopic Characterization of 4 Methoxybenzofuran 3 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the connectivity, environment, and dynamics of atoms within a molecule.

Proton (¹H) NMR spectroscopy reveals the different chemical environments of hydrogen atoms in a molecule. For 4-Methoxybenzofuran-3-carboxylic acid, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the acidic proton of the carboxyl group.

The acidic proton of the carboxylic acid is typically the most deshielded, appearing far downfield in the region of 10-13 ppm, often as a broad singlet due to hydrogen bonding and chemical exchange. ambeed.comwisc.edu The protons on the benzofuran (B130515) ring system will appear in the aromatic region, generally between 6.5 and 8.0 ppm. researchgate.net Specifically, the H2 proton on the furan (B31954) ring is anticipated to be a singlet, while the protons on the benzene (B151609) part of the molecule (H5, H6, H7) will show characteristic splitting patterns (doublets, triplets, or multiplets) based on their coupling with neighboring protons. The three protons of the methoxy group (-OCH₃) are chemically equivalent and will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. chemicalbook.comnih.gov

For comparison, the related compound 6-hydroxy-2-methylbenzofuran-4-carboxylic acid shows aromatic protons at δ 7.33 (d, J = 2.2 Hz, 1H) and 7.14 (dd, J = 2.2, 0.9 Hz, 1H), and a methoxy group from an ester at δ 3.88 (s, 3H). chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound (Based on analogous compounds and standard chemical shift ranges)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| COOH | 10.0 - 13.0 | Broad Singlet |

| H2 | ~8.0 - 8.5 | Singlet |

| Aromatic H (H5, H6, H7) | 6.8 - 7.8 | Multiplet |

| OCH₃ | ~3.9 | Singlet |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, allowing for a complete carbon skeleton analysis.

In this compound, the carbonyl carbon (C=O) of the carboxylic acid is highly deshielded and expected to appear between 160 and 180 ppm. ambeed.comwisc.edu The carbons of the aromatic and furan rings typically resonate in the 100-160 ppm range. The carbon atom attached to the electron-donating methoxy group (C4) would be shielded compared to the others, while the carbons of the furan moiety (C2, C3) will have distinct shifts influenced by the adjacent oxygen and the carboxyl group. The methoxy carbon itself will produce a signal around 55-60 ppm. nih.gov For example, in 4-methoxybenzoic acid, the carbonyl carbon appears at approximately 167 ppm and the methoxy carbon at 55 ppm. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound (Based on analogous compounds and standard chemical shift tables researchgate.net)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Carboxyl) | 165 - 175 |

| C4 (C-OCH₃) | 155 - 160 |

| C7a | 145 - 150 |

| C2 | 140 - 145 |

| C3a | 120 - 130 |

| C5, C6, C7 | 110 - 130 |

| C3 (C-COOH) | 105 - 115 |

| OCH₃ | 55 - 60 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. For this compound, COSY would be instrumental in assigning the coupled protons within the benzene ring (H5, H6, H7).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. It would definitively link the proton signals of H2, H5, H6, H7, and the methoxy group to their respective carbon atoms (C2, C5, C6, C7, and OCH₃).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is particularly powerful for identifying quaternary carbons (those without attached protons). For instance, HMBC would show correlations from the methoxy protons (-OCH₃) to the C4 carbon, and from the H2 proton to C3, C3a, and potentially C7a, confirming the connectivity of the benzofuran core and the positions of the substituents. Similar experiments have been used to elucidate the structure of other complex benzofuran derivatives. chemicalbook.com

Conformational analysis of benzofuran derivatives can be investigated using advanced NMR techniques combined with computational methods. hmdb.cabohrium.com The primary point of conformational flexibility in this compound would be the orientation of the carboxylic acid group relative to the furan ring. While rotation around the C3-carboxyl bond is generally fast at room temperature, steric hindrance or intramolecular hydrogen bonding could favor a specific conformation.

Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the spatial proximity of atoms. For example, a NOESY experiment could detect through-space interactions between the carboxylic acid proton and the H2 proton, or between the methoxy protons and the H5 proton, helping to establish the preferred conformation in solution. chemicalbook.com

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of chemical bonds. These methods are excellent for identifying functional groups.

The vibrational spectrum of this compound is characterized by contributions from the carboxylic acid, the methoxy group, and the benzofuran ring system. Theoretical DFT calculations are often employed to aid in the precise assignment of vibrational modes for complex molecules like benzofuran derivatives. spectrabase.comglobalresearchonline.net

Key expected vibrational modes include:

O-H Stretch: A very broad and strong absorption in the IR spectrum, typically spanning from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer. wisc.edu

C-H Stretch: Aromatic and furan C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region. The aliphatic C-H stretching of the methoxy group is expected just below 3000 cm⁻¹.

C=O Stretch: A very strong and sharp band in the IR spectrum, typically around 1700-1725 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid. Its position can be influenced by conjugation and hydrogen bonding.

C=C Stretch: Aromatic and furan ring C=C stretching vibrations give rise to several bands in the 1450-1620 cm⁻¹ region.

C-O Stretch: Two distinct C-O stretching vibrations are expected. The C-O stretch of the carboxylic acid (coupled with O-H bend) appears between 1210 and 1320 cm⁻¹. The aryl ether C-O stretching from the methoxy group will also be present in this region, typically around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

Out-of-Plane Bending: C-H out-of-plane bending vibrations for the substituted benzene ring appear in the 700-900 cm⁻¹ region and are diagnostic of the substitution pattern.

Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the aromatic rings and the C=C bonds, which are often strong in Raman spectra. hmdb.caglobalresearchonline.net

Table 3: Prominent Vibrational Frequencies for this compound (Based on data for carboxylic acids, ethers, and benzofuran derivatives spectrabase.com)

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity (IR) |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (OCH₃) | 2850 - 2960 | Medium |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |

| C=C Aromatic Ring Stretch | 1450 - 1620 | Medium-Strong |

| C-O Stretch (Aryl Ether & Acid) | 1200 - 1320 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides valuable information about the electronic structure of conjugated systems by measuring the absorption of light that excites electrons from lower to higher energy orbitals.

The UV-Vis spectrum of this compound is dominated by its extended conjugated system, which includes the benzene ring fused to the furan ring. Molecules containing carbonyl groups and aromatic rings exhibit characteristic electronic transitions, primarily of two types: π→π* (pi to pi-star) and n→π* (n to pi-star). masterorganicchemistry.com

The π→π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are typically high-energy and result in strong absorption bands. For aromatic systems like benzofuran, multiple intense π→π* bands are expected, often below 280 nm.

The n→π* transition involves the excitation of an electron from a non-bonding (n) orbital, such as one of the lone pairs on the carbonyl oxygen, to an antibonding π* orbital. masterorganicchemistry.com These transitions are lower in energy and have a much lower intensity (are "forbidden") compared to π→π* transitions. masterorganicchemistry.com For carbonyl compounds, this weak absorption band typically appears at longer wavelengths, often in the 270–300 nm region. masterorganicchemistry.com While simple carboxylic acids absorb around 210 nm, the extensive conjugation in this compound shifts the absorption maxima (λmax) to significantly longer wavelengths (a bathochromic shift). libretexts.org

| Transition Type | Orbitals Involved | Relative Energy | Expected Spectral Region | Molar Absorptivity (ε) |

| π → π | Bonding π → Antibonding π | High | Shorter Wavelength (<280 nm) | High (Strong) |

| n → π | Non-bonding n → Antibonding π | Low | Longer Wavelength (>280 nm) | Low (Weak) |

Substituents on a chromophore can significantly alter its UV-Vis absorption spectrum. The position and intensity of absorption bands are influenced by the electronic nature of the attached groups. In this compound, both the methoxy (-OCH₃) group and the carboxylic acid (-COOH) group modulate the electronic properties of the benzofuran system.

The methoxy group at position 4 is a strong electron-donating group (auxochrome) due to the resonance effect of the oxygen's lone pairs. It donates electron density to the aromatic ring, which raises the energy of the highest occupied molecular orbital (HOMO).

Conversely, the carboxylic acid group at position 3 is an electron-withdrawing group, which lowers the energy of the lowest unoccupied molecular orbital (LUMO). The combined effect of an electron-donating group and an electron-withdrawing group on the conjugated system reduces the HOMO-LUMO energy gap. mdpi.comnih.gov A smaller energy gap means that less energy (i.e., longer wavelength light) is required for electronic excitation. This results in a bathochromic shift (or red shift) of the π→π* absorption bands to longer wavelengths compared to unsubstituted benzofuran. This effect is a key principle in tuning the optical properties of organic molecules. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the structure of a compound through the analysis of its fragmentation patterns.

In mass spectrometry, the parent molecule is first ionized to form a molecular ion (M⁺•), whose m/z value corresponds to the molecular weight of the compound. For aromatic compounds like this compound, the molecular ion peak is expected to be relatively strong and easily observable due to the stability of the aromatic ring system. libretexts.orgmiamioh.edu The molecular weight of C₁₀H₈O₄ is 192.15 g/mol , so a prominent peak at m/z = 192 would be expected.

The energetically unstable molecular ion undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals. chemguide.co.uk For this compound, several key fragmentation pathways can be predicted based on the functional groups present.

Loss of a Hydroxyl Radical (-•OH): A common fragmentation for carboxylic acids is the cleavage of the C-OH bond, leading to the loss of a hydroxyl radical (mass = 17). This would produce a fragment ion at m/z = 175 (M-17). libretexts.orgmiamioh.edu This fragment is an acylium ion, which is resonance-stabilized.

Loss of the Carboxyl Group (-•COOH): Another characteristic fragmentation is the loss of the entire carboxyl group as a radical (mass = 45), resulting in a fragment at m/z = 147 (M-45). libretexts.org

Loss of a Methyl Radical (-•CH₃): The methoxy group can lose its methyl group as a radical (mass = 15), leading to a fragment at m/z = 177 (M-15). This is a common fragmentation pathway for methyl ethers.

Decarbonylation: Following the loss of the methyl radical, the resulting ion at m/z 177 could subsequently lose a molecule of carbon monoxide (CO, mass = 28) to give a fragment at m/z = 149. The acylium ion at m/z 175 can also undergo decarbonylation to yield a fragment at m/z 147.

These fragmentation patterns provide a structural fingerprint of the molecule.

| Ion Description | Proposed Structure/Loss | Expected m/z |

| Molecular Ion | [C₁₀H₈O₄]⁺• | 192 |

| M - CH₃ | [M - •CH₃]⁺ | 177 |

| M - OH | [M - •OH]⁺ | 175 |

| M - CO - CH₃ | [M - •CH₃ - CO]⁺ | 149 |

| M - COOH | [M - •COOH]⁺ | 147 |

While standard mass spectrometry provides integer mass-to-charge ratios, High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high precision, typically to four or more decimal places. This accuracy allows for the unambiguous determination of a molecule's elemental formula.

The exact mass of this compound (C₁₀H₈O₄) can be calculated using the precise masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da), hydrogen (¹H = 1.007825 Da), and oxygen (¹⁶O = 15.994915 Da). The calculated exact mass is 192.04226 Da.

If an unknown compound yields an M⁺• peak with an m/z value determined by HRMS to be 192.0423, it provides strong evidence that its elemental formula is indeed C₁₀H₈O₄. This is because other combinations of C, H, and O (or other elements) that might have the same nominal mass of 192 would have different exact masses (e.g., C₁₁H₁₂O₃ has an exact mass of 192.07865 Da). Therefore, HRMS is a crucial tool for confirming the elemental composition of a synthesized or isolated compound.

X-ray Crystallography

Bond Lengths, Bond Angles, and Dihedral Angles

While crystallographic studies on related compounds, such as other benzofuran derivatives or methoxy-substituted benzoic acids, are available, extrapolating this information would not provide a scientifically accurate representation of the unique crystal structure of this compound. The precise arrangement of atoms and molecules in the solid state is highly dependent on the specific functional groups and their positions within the molecule.

Further research involving the synthesis and single-crystal X-ray diffraction analysis of this compound would be necessary to determine its crystal structure and enable the advanced spectroscopic characterization as outlined.

Computational and Theoretical Investigations of 4 Methoxybenzofuran 3 Carboxylic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. dergipark.org.tr DFT is a popular and versatile method, offering a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. dergipark.org.tr Investigations using DFT can determine optimized molecular geometry, electronic properties like orbital energies, and reactivity patterns. jetir.orgresearchgate.net

Geometry optimization is a fundamental computational step to find the equilibrium structure of a molecule, corresponding to the minimum energy on the potential energy surface. researchgate.net This process yields key structural parameters such as bond lengths, bond angles, and dihedral angles. These theoretical parameters can be compared with experimental data, for instance from X-ray diffraction, to validate the computational method. researchgate.net

For example, in a study on 1-benzofuran-2-carboxylic acid, DFT calculations were performed to determine its optimized geometry. researchgate.net The calculated bond lengths and angles were found to be in good agreement with experimental XRD data. researchgate.net Similarly, for 7-methoxy-benzofuran-2-carboxylic acid (7MBC), the optimized geometry was computed at the DFT-B3LYP/6-311+G(d,p) level of theory. jetir.org In this related molecule, the shortest bond was found to be O16-H17 (0.9648 Å) in the carboxylic acid group, while the longest was C7-C14 (1.513 Å), connecting the furan (B31954) ring to the carboxylic acid. jetir.org

Table 1: Selected Optimized Structural Parameters of a Related Compound, 1-benzofuran-2-carboxylic acid Data from a study using DFT UB3LYP/6-31G(d,p) method. researchgate.net

| Parameter | Bond Length (Å) - Calculated | Bond Length (Å) - Experimental |

| C7-C14 | 1.466 | 1.457(2) |

| C14-O15 | 1.215 | 1.252(19) |

| C14-O16 | 1.371 | 1.278(18) |

| Parameter | Bond Angle (°) - Calculated | Bond Angle (°) - Experimental |

| O1-C7-C14 | 124.6 | 125.7(1) |

| C7-C14-O15 | 126.1 | 121.3(2) |

| C7-C14-O16 | 111.4 | 116.2(1) |

| O15-C14-O16 | 122.5 | 122.5(2) |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in molecular interactions. wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, reactivity, and polarizability. jetir.orgresearchgate.net A small energy gap suggests high chemical reactivity and lower kinetic stability. jetir.org

In computational studies of benzofuran (B130515) derivatives, the HOMO and LUMO energies are calculated to predict these properties. For 1-benzofuran-2-carboxylic acid, the HOMO energy was calculated to be -6.367 eV and the LUMO energy was -1.632 eV, resulting in an energy gap of 4.735 eV. researchgate.net For the related 7-methoxy-benzofuran-2-carboxylic acid, the HOMO–LUMO energy gap was calculated to be 4.189 eV, indicating it is a soft and reactive molecule. jetir.org

Table 2: Frontier Molecular Orbital Energies and Energy Gap for Related Benzofuran Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| 1-benzofuran-2-carboxylic acid | -6.367 | -1.632 | 4.735 | researchgate.net |

| 7-methoxy-benzofuran-2-carboxylic acid | -5.795 | -1.606 | 4.189 | jetir.org |

| 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid | -6.0814 | -1.7466 | 4.3347 | nih.gov |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution and reactive sites of a molecule. researchgate.net MEP maps illustrate the electrostatic potential on the electron density surface, using a color scale to indicate different potential regions. researchgate.net Red or yellow areas represent regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas indicate positive potential (electron-poor), which are prone to nucleophilic attack. jetir.orgresearchgate.net Green areas represent neutral potential.

MEP analysis helps in understanding intermolecular interactions and predicting sites for chemical reactions. nih.gov For instance, in studies of benzofuran carboxylic acids, the MEP map typically shows a significant negative potential around the oxygen atoms of the carboxylic group, identifying this area as a likely site for electrophilic interaction. jetir.orgresearchgate.netresearchgate.net The analysis for 7-methoxy-benzofuran-2-carboxylic acid revealed that the most negative potential is located over the carbonyl oxygen atom, while the most positive potential is on the carboxylic hydrogen atom. jetir.org This indicates the carboxylic acid group is the most reactive part of the molecule. jetir.org

Population analysis provides a method for assigning partial atomic charges within a molecule, offering insights into the distribution of electrons among the constituent atoms. wikipedia.orguni-muenchen.de Two common methods are Mulliken population analysis and Natural Population Analysis (NPA). uni-muenchen.de These calculated charges are useful for understanding the electrostatic interactions and reactivity of different atomic sites. wikipedia.org

While both methods estimate atomic charges, NPA is often considered more reliable as it is less sensitive to the choice of basis set used in the calculation. wikipedia.org In studies of related compounds, these analyses typically show that electronegative atoms like oxygen carry a significant negative charge, while hydrogen atoms and some carbon atoms are positively charged. This charge distribution is crucial for interpreting MEP maps and predicting intermolecular interactions.

Global and local reactivity descriptors are chemical concepts derived from DFT that quantify the reactivity and stability of a molecule. dergipark.org.trresearchgate.net These descriptors are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.net

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO). dergipark.org.tr

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO). dergipark.org.tr

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I+A)/2). researchgate.net

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I-A)/2). researchgate.net Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. jetir.org

Chemical Softness (S): The reciprocal of hardness (S = 1/2η). dergipark.org.tr

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ²/2η, where μ is the chemical potential, μ ≈ -χ). dergipark.org.trresearchgate.net

These descriptors help to understand the relationship between a molecule's structure and its chemical behavior. researchgate.net For example, a study on 1-benzofuran-2-carboxylic acid calculated these parameters to characterize its reactivity profile. researchgate.net

Table 3: Global Reactivity Descriptors for a Related Compound, 1-benzofuran-2-carboxylic acid Data from a study using DFT UB3LYP/6-31G(d,p) method. researchgate.net

| Parameter | Value (eV) |

| Ionization Potential (I) | 6.367 |

| Electron Affinity (A) | 1.632 |

| Chemical Potential (μ) | -3.999 |

| Global Hardness (η) | 2.367 |

| Electrophilicity Index (ω) | 3.374 |

Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net

Spectroscopic Property Simulations (IR, UV-Vis, NMR)

Computational methods, particularly Density Functional Theory (DFT), are widely used to simulate the spectroscopic properties of molecules. These simulations provide valuable insights into the vibrational, electronic, and magnetic environments of the atoms within a molecule, aiding in the interpretation of experimental spectra.

Infrared (IR) Spectroscopy: Theoretical IR spectra are typically calculated to predict the vibrational modes of a molecule. For carboxylic acids, characteristic vibrational frequencies include the O-H stretch, the C=O carbonyl stretch, and the C-O stretch. spectroscopyonline.com The O-H stretching absorption for hydrogen-bonded dimers, common in carboxylic acids, is notably strong and broad, typically appearing in the range of 2500 to 3300 cm⁻¹. libretexts.org The carbonyl (C=O) stretching peak is also a prominent feature. spectroscopyonline.com In simulations of related molecules like 4-(carboxyamino)-benzoic acid, DFT calculations have been used to assign fundamental vibrational frequencies based on the potential energy distribution (PED). youtube.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for simulating electronic absorption spectra, which correspond to transitions between electronic states. nih.govmdpi.com The calculated maximum absorption wavelength (λmax) can be compared with experimental data to understand the electronic structure. nih.govresearchgate.net For example, in a study of fluorescent 1,2,3-triazole-4-carboxylic acids, TD-DFT calculations at the B3LYP/6-31+G(d,p) level were used to compute UV-Vis spectra in different solvents. mdpi.com Such calculations for 4-Methoxybenzofuran-3-carboxylic acid would likely predict absorptions related to π-π* transitions within the benzofuran ring system, influenced by the methoxy (B1213986) and carboxylic acid substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating the NMR chemical shifts (δ) of ¹H and ¹³C nuclei. mdpi.comresearchgate.net For carboxylic acids, the acidic proton of the -COOH group is characteristically found at a very low field (10–12 ppm) in ¹H NMR spectra. libretexts.org The carbonyl carbon of the carboxylic acid appears significantly deshielded in the ¹³C NMR spectrum, typically in the 160-180 ppm range. libretexts.org In studies of related benzofuran-3-carboxylic acid derivatives, ¹H NMR signals for the carboxylic proton have been observed as a broad singlet around δ 13.0–13.3 ppm. nih.gov Computational simulations can help to precisely assign these and other signals in the spectrum.

A comparative table of typical experimental and theoretical spectroscopic data for related carboxylic acids is presented below.

| Spectroscopic Technique | Feature | Typical Experimental Range (ppm or cm⁻¹) | Typical Computational Method |

| ¹H NMR | Carboxylic Acid Proton (-COOH) | 10 - 13.3 | GIAO |

| ¹³C NMR | Carbonyl Carbon (-COOH) | 160 - 180 | GIAO |

| IR | O-H Stretch (broad) | 2500 - 3300 cm⁻¹ | DFT (e.g., B3LYP) |

| IR | C=O Stretch | ~1700 cm⁻¹ | DFT (e.g., B3LYP) |

| UV-Vis | π-π* transition (λmax) | ~210-310 nm | TD-DFT |

This table is generated based on typical values for carboxylic acids and benzofuran derivatives and is for illustrative purposes.

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials, which can alter the properties of light passing through them, are of great interest for applications in photonics and optoelectronics. Organic molecules with extended π-conjugated systems, donor-acceptor groups, and high polarizability are promising candidates for NLO materials. Computational methods are essential for predicting the NLO properties of molecules.

The key parameters for assessing NLO activity are the electric dipole moment (μ), the linear polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively). researchgate.net These properties can be calculated using DFT methods. Studies on various organic molecules, including carboxylic acid derivatives, have shown that the presence of electron-donating and electron-withdrawing groups can significantly enhance NLO responses. researchgate.netajchem-b.com

For a molecule like this compound, the methoxy group (-OCH₃) acts as an electron donor and the carboxylic acid group (-COOH) can act as an electron acceptor, creating a donor-π-acceptor framework that is favorable for NLO activity. Theoretical calculations for related benzofuran derivatives have focused on determining these NLO parameters. researchgate.net

Below is an illustrative table of calculated NLO properties for a generic benzofuran derivative, showcasing the type of data obtained from such computational studies.

| Parameter | Description | Calculated Value (a.u.) |

| μ | Dipole Moment | > 2 Debye |

| <α> | Average Linear Polarizability | ~40-50 |

| β_total | Total First Hyperpolarizability | > 150-200 |

| <γ> | Average Second Hyperpolarizability | > 4000-5000 |

Values are illustrative and based on data for related organic molecules. researchgate.net The specific values for this compound would require dedicated calculation.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity.

Development and Validation of QSAR Models

The development of a QSAR model involves several key steps: compiling a dataset of compounds with known activities, calculating molecular descriptors for each compound, creating a mathematical model that correlates the descriptors with the activity, and validating the model's predictive power. nih.govmdpi.com

For a class of compounds like benzofuran derivatives, QSAR models have been developed to predict their activity as inhibitors of specific enzymes. nih.gov In one such study on benzofuran biphenyl (B1667301) derivatives as PTPase-1B inhibitors, a QSAR equation was derived that showed a good correlation coefficient (r = 0.86) and explained over 76% of the variance in biological activity. nih.gov The validation of QSAR models is critical and is typically performed using internal validation (e.g., cross-validation) and external validation with a set of compounds not used in the model's creation. mdpi.com Statistically significant QSAR models can then be used to predict the activity of new, unsynthesized compounds. nih.gov

Correlation of Quantum Chemical Descriptors with Chemical Reactivity

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its properties. These descriptors can be correlated with the chemical reactivity of the molecule within a QSAR framework. Common descriptors include:

HOMO and LUMO energies (E_HOMO and E_LUMO): The energies of the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital are related to the molecule's ability to donate or accept electrons, respectively. ajchem-b.com

Energy Gap (ΔE): The difference between E_LUMO and E_HOMO, which indicates the chemical reactivity and stability of the molecule. ajchem-b.com

Molar Refractivity and Hydrophobicity: These are other descriptors that have been shown to be significant in QSAR models for benzofuran derivatives. nih.gov

By establishing a correlation between these descriptors and the observed activity, QSAR models can provide insights into the structural features that are important for a molecule's function.

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules.

Simulations of Molecular Conformations and Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time, including conformational changes and intermolecular interactions. mdpi.com An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a view of the molecular system in motion.

For a molecule like this compound, MD simulations could be used to:

Explore its conformational landscape and identify low-energy conformers.

Study its interaction with solvent molecules, such as water, to understand its solubility and behavior in aqueous environments.

Simulate its binding to a biological target, such as an enzyme active site, to investigate its potential as a drug candidate. mdpi.com In a study of other benzofuran derivatives, MD simulations were used to evaluate the stability of the complex formed between the compound and the enzyme Butyrylcholinesterase (BChE). mdpi.com

These simulations provide detailed, atomistic insights that are often inaccessible through experimental methods alone.

Mechanistic Studies of Chemical Transformations

While specific mechanistic studies focusing solely on this compound are not extensively documented in public literature, the methodologies applied to analogous benzofuran structures provide a clear framework for how its chemical transformations are investigated computationally. Density Functional Theory (DFT) is the primary tool used to unravel the intricate steps of chemical reactions involving the benzofuran scaffold. globethesis.com

Computational studies on the synthesis of benzofuran derivatives, for example, explore various possible reaction pathways to determine the most energetically favorable route. globethesis.com These investigations involve mapping the potential energy surface of the reaction, identifying transition states, and calculating the activation energies for each step. For instance, in transition metal-catalyzed syntheses of benzofurans, DFT calculations can distinguish between different mechanistic proposals, such as whether the reaction initiates via C-H bond activation or another pathway. globethesis.com The rate-determining step of the entire catalytic cycle can be identified by finding the highest energy barrier that must be overcome. globethesis.com

Furthermore, computational methods are used to study the mechanisms of other chemical transformations, such as cycloaddition reactions or antioxidant activity. In the case of antioxidant mechanisms for benzofuran-stilbene hybrids, DFT calculations have been employed to determine whether the process occurs via a Hydrogen Atom Transfer (HAT) or a Sequential Proton Loss–Electron Transfer (SPL–ET) mechanism, finding that the surrounding solvent environment can greatly influence the operative pathway. rsc.org Similarly, DFT has been used to analyze the mechanisms of [8 + 2] cycloadditions involving furan derivatives, clarifying stepwise versus concerted pathways and identifying the rate-determining steps. pku.edu.cn These examples underscore how computational chemistry is applied to understand the reactivity and transformation pathways of the broader benzofuran class of compounds.

Ligand-Target Interactions in Computational Chemistry

Computational chemistry, particularly through molecular docking and molecular dynamics (MD) simulations, is a cornerstone of modern drug discovery for predicting how a ligand like this compound might interact with a biological target, such as an enzyme or receptor. researchgate.netwjarr.com This in silico approach allows for the rapid screening of compounds and provides a detailed view of the binding mode and affinity at the molecular level. wjarr.com

The process begins with obtaining the three-dimensional structures of the target protein, often from a repository like the Protein Data Bank (PDB), and the ligand. nih.gov Molecular docking software is then used to place the ligand into the binding site of the protein and predict its most likely conformation. wjarr.com The results are evaluated using scoring functions that estimate the binding affinity, typically expressed as a binding energy in kcal/mol, where a more negative value suggests a stronger interaction. uah.es These studies reveal crucial binding interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the target's active site. researchgate.net

Following docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-protein complex over time. nih.govnih.gov By simulating the movements of all atoms in the system under physiological conditions, MD can confirm whether the ligand remains stably bound in its predicted pose. nih.govnih.gov The binding free energy can be calculated more rigorously from MD simulation trajectories using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), which account for solvation effects and entropic contributions. researchgate.net

While docking studies for this compound itself are not prominent, research on closely related benzofuran carboxylic acids demonstrates their potential as inhibitors of various enzymes. researchgate.net The table below illustrates typical binding energy results from docking studies of various benzofuran derivatives against different biological targets.

| Compound/Derivative | Target Protein | Binding Energy/Score (kcal/mol) | Computational Method |

|---|---|---|---|

| 1-(4-methoxybenzofuran-5-yl)-3-phenylpropane-1,3-dione | GABA-A Receptor | -3.22 (Docking Score) | Molecular Docking |

| Bromobenzofuran-1,3,4-oxadiazole (BF4) | M. tuberculosis Pks13 | -14.82 | Molecular Docking |

| 3-methoxy flavone (B191248) derivative (Cii) | Estrogen Receptor-α (ER-α) | -10.14 | Molecular Docking |

| Imidazolo-Triazole Hydroxamic Acid (F4) | HDAC 2 (4LXZ) | -8.7 | Molecular Docking |

This table presents data for illustrative purposes from studies on related benzofuran and heterocyclic compounds to demonstrate the application of computational methods. rsc.orgpku.edu.cnresearchgate.netajchem-a.com

Thermodynamic and Kinetic Parameter Calculations

Computational quantum chemistry, especially methods based on DFT, is frequently used to calculate the thermodynamic and kinetic parameters that govern the stability and reactivity of molecules. mdpi.comnih.gov These calculations provide fundamental data such as heats of formation, entropies, and Gibbs free energies, which are critical for assessing the energetic properties of compounds like this compound. mdpi.comnih.gov

Thermodynamic parameters are essential for comparing the relative stability of different isomers or reaction products. For instance, studies on benzofuroxan (B160326) derivatives have used DFT to calculate gas-phase enthalpies of formation (ΔHf) to evaluate their energy density. mdpi.comnih.gov Such calculations can predict whether a compound is likely to be stable under certain conditions. Other thermodynamic properties, including specific energy, potential, and heat of combustion, can also be computed to characterize the energetic potential of a molecule. mdpi.com

Kinetic parameters, such as activation energies (Ea) and reaction rate constants (k), are calculated to understand the speed of chemical reactions. rsc.org DFT studies on the antioxidant activity of benzofuran derivatives have calculated the Gibbs activation energy (ΔG#) for reactions with free radicals, allowing for the determination of theoretical rate constants and providing insight into how quickly the compound can perform its function. rsc.org Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—also yields information related to kinetic stability and chemical reactivity. A smaller HOMO-LUMO energy gap generally implies higher reactivity. researchgate.net

The following table summarizes various thermodynamic and kinetic parameters that have been computationally determined for related benzofuran and carboxylic acid structures, illustrating the type of data generated in such theoretical investigations.

| Compound Class/Derivative | Parameter | Calculated Value | Computational Method |

|---|---|---|---|

| Benzofuran–stilbene hybrid | Gibbs Activation Energy (ΔG#) | 4.7 kcal mol−1 | DFT (B3LYP/6-311G(d,p)) |

| Benzofuran–stilbene hybrid | Rate Constant (K) | 5.702 × 1010 L mol−1 s−1 | DFT/Kinetic Investigation |

| Azidobenzofuroxan derivative | Enthalpy of Formation (Gas) | +396.6 kcal/kg | DFT (Isodesmic Reactions) |

| 1-Benzofuran-2-carboxylic acid | HOMO-LUMO Gap | 4.85 eV | DFT (UB3LYP/6-31G(d,p)) |

| Diphenylacetylene-3-carboxylic Acid | Enthalpy of Activation (ΔH") | 10.3 to 12.1 kcal mol-1 | Arrhenius & Eyring Plots |

| Diphenylacetylene-3-carboxylic Acid | Entropy of Activation (ΔS") | -28.5 to -33.4 cal mol-1 deg-1 | Arrhenius & Eyring Plots |

This table is a compilation of data from various studies on related compounds to exemplify the parameters obtained through computational analysis. rsc.orgmdpi.comresearchgate.netrsc.org

Derivatization Strategies and Functionalization for Targeted Research

The carboxylic acid functional group at the 3-position of the 4-methoxybenzofuran (B8762342) scaffold is a key site for chemical modification. Derivatization at this position can be broadly categorized into two strategic areas: analytical derivatization, which aims to improve the detection and quantification of the molecule, and synthetic derivatization, which modifies the scaffold to create new compounds for targeted research applications.

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Synthetic Building Block for Complex Organic Molecules

The inherent reactivity and structural features of 4-Methoxybenzofuran-3-carboxylic acid and its close derivatives make them prized starting materials for constructing elaborate molecular architectures. The carboxylic acid group, in particular, acts as a versatile chemical handle for a wide array of transformations.

The benzofuran (B130515) core is a common motif in a variety of polycyclic systems, and derivatives of benzofuran-3-carboxylic acid are instrumental in their synthesis. mdpi.comrsc.org The carboxylic acid functional group can be readily converted into other reactive intermediates, such as acid chlorides or esters, which can then undergo intramolecular or intermolecular reactions to form additional rings.

For instance, benzofuran-3-carboxylic acids can be condensed with appropriate partners to create fused heterocyclic systems. One general strategy involves the reaction with 5-substituted 4-amino-4H-1,2,4-triazole-3-thiols in the presence of a dehydrating agent like phosphoryl chloride. This leads to the formation of complex polycyclic structures such as 6-(5-arylfuran-2-yl)- alfa-chemistry.comresearchgate.netmdpi.comtriazolo[3,4-b] alfa-chemistry.commdpi.comacs.orgthiadiazoles. Similarly, reactions can be designed to yield quinazolinone- and imidazolium-based benzofuran derivatives, which are recognized as privileged scaffolds in medicinal chemistry due to their significant biological activities. nih.gov The construction of such multi-ring systems is crucial for developing new therapeutic agents and functional materials. nih.gov

| Starting Material | Reagent | Resulting Heterocycle | Reference |

| Benzofuran-3-carboxylic acid derivative | 4-amino-4H-1,2,4-triazole-3-thiol | triazolo[3,4-b] alfa-chemistry.commdpi.comacs.orgthiadiazole | |

| Benzofuran derivative | Imidazole and Quinazolinone precursors | Fused Imidazole and Quinazolinone heterocycles | nih.gov |

| 7-chloro-8-nitro-4-oxoquinoline-3-carboxylate | 3-mercaptopropionic acid | Thiazepino[2,3-h]quinoline-9-carboxylic acid | nih.gov |

This table presents examples of polycyclic heterocycles synthesized from benzofuran and related carboxylic acid precursors.

The benzofuran moiety is present in a wide array of natural products known for their diverse biological activities. rsc.org Consequently, benzofuran-3-carboxylic acid and its analogs are key intermediates in the total synthesis of these complex molecules. acs.org Synthetic chemists utilize the benzofuran scaffold as a foundational element, systematically adding functional groups and building additional rings to arrive at the target natural product. rsc.org

Many synthetic strategies for natural products containing a benzofuran ring begin with simpler, commercially available precursors that are first used to construct the core benzofuran-3-carboxylic acid structure. This core is then elaborated through a series of chemical steps. For example, diversity-oriented synthesis protocols have been developed to prepare libraries of compounds based on 3-carboxy 2-aryl benzofuran scaffolds, which serve as precursors to a wide range of biologically active molecules. acs.org These synthetic routes often involve steps like Suzuki couplings to add aryl groups, followed by hydrolysis of an ester to reveal the carboxylic acid, which can then be used for further modifications. acs.org

In the field of chemical biology, molecular probes are essential tools for visualizing and studying biological processes. The this compound scaffold is valuable for creating such probes. The carboxylic acid group provides a convenient attachment point for conjugating fluorophores, affinity tags, or other reporter molecules.

A notable application is in the synthesis of fluorescently labeled analogs of bioactive molecules. The carboxylic acid can be activated and then reacted with an amine-containing fluorescent dye, such as a BODIPY or coumarin (B35378) derivative, to form a stable amide linkage. This strategy has been employed to create probes for studying drug-target interactions. For instance, derivatives of hydrophobic fluorinated fluorophores like Pennsylvania Green can be prepared with a carboxylic acid handle, allowing them to be attached to other molecules to create cell-permeable probes that are brightly fluorescent in acidic environments like endosomes. nih.gov This approach leverages the benzofuran core to position the reporter group appropriately without compromising the biological activity of the parent molecule. The synthesis of such probes often involves straightforward chemical steps, making the benzofuran scaffold an accessible and versatile platform for chemical biology research. ljmu.ac.uk

| Scaffold Component | Attached Moiety | Purpose of Probe | Reference |

| Carboxy-Pennsylvania Green | N-hydroxysuccinimidyl ester | Amine-reactive fluorescent labeling | nih.gov |

| Alkyne derivative of Sulforaphane (B1684495) | Azide-bearing reporter (via "click" chemistry) | Investigation of sulforaphane metabolism | ljmu.ac.uk |

This table illustrates the use of carboxylic acid-containing scaffolds in the development of chemical probes.

Integration into Advanced Materials

The rigid, planar structure and electronic properties of the benzofuran ring system make it an attractive component for advanced functional materials. alfa-chemistry.com The ability to modify the core structure through substituents like the methoxy (B1213986) and carboxylic acid groups allows for the fine-tuning of material properties.

Benzofuran derivatives are increasingly being explored for their use in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). alfa-chemistry.com The benzofuran core contributes to high thermal stability and favorable frontier orbital energy levels (HOMO/LUMO), which are critical for efficient charge transport and luminescence. alfa-chemistry.comnih.gov

The inherent rigidity and light-emitting capabilities of benzofuran derivatives facilitate excellent carrier transport. alfa-chemistry.com By combining the benzofuran unit with other heterocycles like benzothiazole (B30560) or benzimidazole, chemists can design ambipolar semiconductor materials that can transport both holes and electrons. alfa-chemistry.com Such materials possess broad absorption spectra and good thermal stability, making them suitable for air-stable transistors. The carboxylic acid or ester functionality on the benzofuran ring can be used as a synthetic handle to build larger, conjugated systems or to improve solubility and processing properties for device fabrication. nih.gov

| Material Type | Key Property of Benzofuran | Application | Reference |

| Organic Semiconductor | Rigidity, Stability, Light-Emission | Organic Field-Effect Transistors (OFETs) | alfa-chemistry.com |

| Charge Transport Material | High Glass Transition Temp, Suitable HOMO Level | Organic Light-Emitting Diodes (OLEDs) | alfa-chemistry.com |

| Ambipolar Semiconductor | Combinable with other heterocycles | Air-stable bipolar field effect transistors | alfa-chemistry.com |

This table summarizes the application of benzofuran derivatives in optoelectronic materials.

The unique molecular shape and potential for introducing various functional groups make benzofuran derivatives, including this compound, promising precursors for polymers and liquid crystals. researchgate.net

In the field of liquid crystals (LCs), the benzofuran core provides the necessary rigid, rod-like structure (calamitic) required for mesophase formation. researchgate.nettaylorandfrancis.com By attaching flexible alkyl or alkoxy chains to the benzofuran scaffold, researchers can induce liquid crystalline behavior. The position and nature of substituents, such as methoxy groups or fluorine atoms, can significantly influence the properties of the resulting LCs, including their dielectric anisotropy and nematic temperature range. researchgate.netmdpi.com For example, multi-fluorinated liquid crystals incorporating a benzofuran core have been shown to exhibit large dielectric anisotropy and high birefringence. mdpi.com The carboxylic acid group can be converted to an ester to link the rigid core to other parts of the LC molecule, or it can be used to synthesize dimeric LCs. These materials are of interest for applications in display technologies and optical switching devices. researchgate.net

An article focusing on the specified chemical compound, "this compound," and its applications in advanced chemical synthesis and materials science cannot be generated as requested.

Extensive searches for scholarly articles and research data on the coordination chemistry, ligand synthesis, complexation, and catalytic applications specifically involving "this compound" did not yield any relevant information. The scientific literature readily available does not appear to contain studies focused on these particular aspects of this compound.

Therefore, the creation of content for the specified sections (7.3. Coordination Chemistry and 7.4. Catalytic Applications) with detailed research findings and data tables is not possible without fabricating information.

Future Research Directions and Outlook

Development of Novel and Green Synthetic Routes

The synthesis of highly functionalized benzofurans remains a critical area of research. quantumzeitgeist.comeurekalert.org Future efforts for preparing 4-Methoxybenzofuran-3-carboxylic acid will likely concentrate on improving efficiency, sustainability, and atom economy. Traditional methods often require harsh conditions or multi-step procedures. Modern approaches, such as transition-metal-catalyzed reactions, offer powerful alternatives. numberanalytics.com

Key areas for development include:

Palladium-Catalyzed Synthesis: Palladium on carbon (Pd/C) is a notable catalyst due to its stability, low cost, and ease of removal through filtration, allowing for recycling. mdpi.com Strategies involving palladium-catalyzed cross-coupling and cyclization reactions could provide direct and high-yield pathways to the target molecule from readily available precursors like substituted phenols and alkynes. numberanalytics.commdpi.com